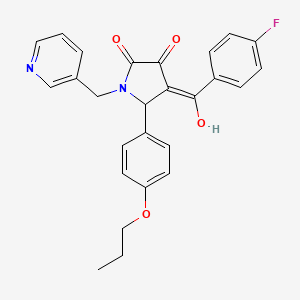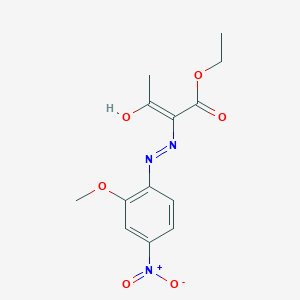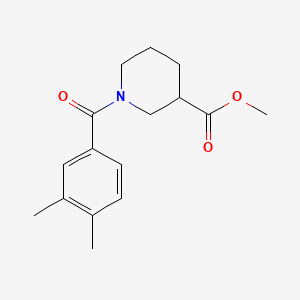![molecular formula C12H15N5O B13375188 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13375188.png)
7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, each containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit Bruton’s tyrosine kinase, a key enzyme involved in B cell receptor signaling, making it a potential candidate for treating B cell malignancies .
Comparison with Similar Compounds
Similar Compounds
- 7-methylpyrimido[4,5-d]pyrimidin-4-amine
- Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Uniqueness
Compared to similar compounds, 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one exhibits unique structural features that contribute to its distinct biological activities. Its specific substitution pattern and the presence of the piperidinyl group enhance its binding affinity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C12H15N5O/c1-8-2-4-17(5-3-8)12-13-6-9-10(16-12)14-7-15-11(9)18/h6-8H,2-5H2,1H3,(H,13,14,15,16,18) |
InChI Key |
WMADXHSXTOOPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C3C(=O)NC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375108.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid](/img/structure/B13375109.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B13375119.png)
![N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375124.png)
![1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B13375153.png)
![(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13375158.png)
![N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B13375164.png)
![6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13375170.png)
![2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13375172.png)

![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13375190.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B13375196.png)

